5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole is a complex heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4-dimethyl-6-pyrazol-1-ylphenyl hydrazine with a suitable aldehyde or ketone under acidic or basic conditions . The reaction is usually carried out in ethanol or another suitable solvent at elevated temperatures to facilitate the formation of the imidazo[4,5-c]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazole: Known for its use in the synthesis of various heterocyclic compounds.
3,5-dimethylpyrazole: Commonly used in coordination chemistry and as a ligand in metal complexes
Uniqueness
5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole stands out due to its unique structural features, which confer distinct reactivity and biological activity. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
5-(2,4-dimethyl-6-pyrazol-1-ylphenyl)-1-propyl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-4-7-24-18-14(11-20-24)21-17(22-18)16-13(3)9-12(2)10-15(16)23-8-5-6-19-23/h5-6,8-11H,4,7H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFUFGNMAPQFMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)NC(=N2)C3=C(C=C(C=C3N4C=CC=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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